Aminohydroquinone

Descripción general

Descripción

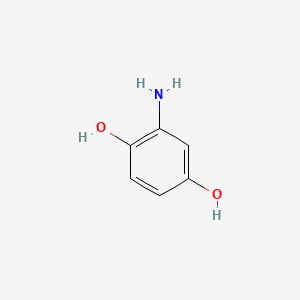

Aminohydroquinone, also known as 2-Amino-1,4-benzenediol, is a chemical compound with the molecular formula C6H7NO2 . It has an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da .

Synthesis Analysis

The synthesis of aminohydroquinone and its derivatives is a topic of ongoing research. One method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .

Molecular Structure Analysis

The molecular structure of aminohydroquinone consists of an aromatic ring (benzene) with two hydroxyl groups (-OH) and one amino group (-NH2) attached . The exact structure can be represented by the IUPAC name 2-aminobenzene-1,4-diol .

Chemical Reactions Analysis

Quinones, including aminohydroquinone, play a significant role in various chemical reactions. They are involved in the enzymatic browning of fruits and vegetables and may form covalent adducts with amino acids, peptides, and proteins . The quinone structure has a significant influence on the reaction mechanism and has important implications for the development of new quinone reagents and quinone-catalyzed transformations .

Physical And Chemical Properties Analysis

Aminohydroquinone is a light-tan, light-gray, or colorless crystal . It has a molecular formula of C6H7NO2, an average mass of 125.125 Da, and a monoisotopic mass of 125.047676 Da .

Aplicaciones Científicas De Investigación

Photosynthesis Research

Aminohydroquinone, like other quinones, plays a role as an electron carrier in photosynthesis. It can be used in photosynthesis research to study the electron transport chain, particularly in the investigation of the quinone-binding sites of photosystems .

Medical Research: Osteoporosis and Cardiovascular Diseases

Quinones have been identified as molecules that can prevent and treat illnesses such as osteoporosis and cardiovascular diseases . Aminohydroquinone could be explored for its potential in developing treatments for these conditions due to its antioxidant activity .

Antioxidant Properties and General Health

The antioxidant activity of quinones like Aminohydroquinone contributes to improving general health conditions. Its application in creating dietary supplements or health products that combat oxidative stress could be significant .

Cancer Research and Therapy

Many drugs clinically approved or in clinical trials against cancer are quinone-related compounds. Aminohydroquinone could be studied for its cytotoxic properties against cancer cells, potentially leading to new chemotherapeutic agents .

Environmental Toxicology

Quinones can have toxicological effects through their presence as photoproducts from air pollutants. Aminohydroquinone can be used in environmental toxicology studies to understand the impact of such compounds on health and the environment .

Analytical Chemistry

Due to its fast redox cycling molecules, Aminohydroquinone has the potential to bind to thiol, amine, and hydroxyl groups, making it a valuable compound in analytical chemistry for the detection of various substances .

Synthesis and Reactivity in Organic Chemistry

Aminohydroquinone’s reactivity patterns make it an interesting subject in the field of organic chemistry . Its synthesis and the study of its reactions can provide insights into the chemistry of hydroxyquinones and their applications .

Structural Modification in Drug Development

The structural modification of natural products is a crucial aspect of drug development. Aminohydroquinone could be used in the structural modification of natural products to enhance their biological activity or to create new pharmacologically active molecules .

Direcciones Futuras

The future directions of aminohydroquinone research could involve further exploration of its synthesis, reactivity, and potential applications in various fields. For instance, its role in the oxidation of organic compounds is a prominent challenge in the chemical industry . Additionally, its potential use in drug development is also of interest.

Mecanismo De Acción

Target of Action

Aminohydroquinone, like other quinones, is suggested to have DNA as its major target . Quinones are known to interact with DNA through various mechanisms such as alkylation, intercalation, and induction of double-strand DNA breaks .

Mode of Action

Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Aminohydroquinone may interact with its targets in a similar manner.

Biochemical Pathways

They also participate in reactions with amino acids, resulting in imine formation, 1,4-Michael addition via nitrogen or sulfur, and Strecker degradation forming aldehydes .

Result of Action

The reaction of quinones with amino acids can influence the color, taste, and aroma of foods . It can also lead to physical and physiological phenomena such as browning of foods, discoloration of plants during processing, alteration of solubility and digestibility, and formation of humic substances .

Action Environment

The action of Aminohydroquinone, like other quinones, can be influenced by environmental factors. For instance, the reaction between quinones and amino acids mainly occurs in wounded, cut, or crushed plant material during harvest, ensiling, or disintegrating cells .

Propiedades

IUPAC Name |

2-aminobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKRBZKPQBLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388510 | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzene-1,4-diol | |

CAS RN |

20734-68-3 | |

| Record name | 2-Amino-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,5-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230424.png)

![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)

![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)

![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)

![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)

![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)

![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)

![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)